Cas no 63068-63-3 (methyl 3-(benzenesulfonyl)prop-2-enoate)

Methyl 3-(benzenesulfonyl)prop-2-enoate is a versatile sulfone-containing α,β-unsaturated ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive enoate moiety and a benzenesulfonyl group, enabling participation in Michael additions, cycloadditions, and other conjugate addition reactions. The compound serves as a valuable building block for constructing complex molecular frameworks, particularly in medicinal chemistry, where sulfonyl groups enhance binding affinity and metabolic stability. Its ester functionality allows for further derivatization, while the sulfonyl group contributes to electron-withdrawing effects, facilitating nucleophilic attack. The product is typically used under controlled conditions due to its electrophilic nature, ensuring precise reactivity in synthetic pathways.
methyl 3-(benzenesulfonyl)prop-2-enoate structure
63068-63-3 structure
Product Name:methyl 3-(benzenesulfonyl)prop-2-enoate
CAS No:63068-63-3
MF:C10H10O4S
MW:226.249001979828
MDL:MFCD01218675
CID:3272121
PubChem ID:5371447
Update Time:2025-06-15

methyl 3-(benzenesulfonyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENOIC ACID, 3-(PHENYLSULFONYL)-, METHYL ESTER
    • methyl 3-(benzenesulfonyl)prop-2-enoate
    • G50113
    • XWOASDHTCGBACV-BQYQJAHWSA-N
    • EN300-266044
    • STK273492
    • Methyl (2E)-3-(phenylsulfonyl)-2-propenoate #
    • SCHEMBL9845673
    • methyl3-(benzenesulfonyl)prop-2-enoate
    • AKOS003241257
    • Methyl (2E)-3-(phenylsulfonyl)-2-propenoate
    • methyl (2E)-3-(phenylsulfonyl)prop-2-enoate
    • 63068-63-3
    • methyl (E)-3-(benzenesulfonyl)prop-2-enoate
    • Z1386776740
    • MDL: MFCD01218675
    • Inchi: 1S/C10H10O4S/c1-14-10(11)7-8-15(12,13)9-5-3-2-4-6-9/h2-8H,1H3
    • InChI Key: XWOASDHTCGBACV-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C=CS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 226.02997997Da
  • Monoisotopic Mass: 226.02997997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.8Ų

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Additional information on methyl 3-(benzenesulfonyl)prop-2-enoate

Introduction to Methyl 3-(benzenesulfonyl)prop-2-enoate (CAS No: 63068-63-3)

Methyl 3-(benzenesulfonyl)prop-2-enoate, identified by its Chemical Abstracts Service number CAS No: 63068-63-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered considerable attention from scientists due to its potential applications in drug development and synthetic chemistry.

The molecular structure of Methyl 3-(benzenesulfonyl)prop-2-enoate consists of a prop-2-enoate moiety linked to a benzenesulfonyl group. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The benzenesulfonyl group, in particular, is known for its ability to enhance the metabolic stability and binding affinity of drug candidates, making it a preferred choice in medicinal chemistry.

In recent years, the compound has been extensively studied for its role in the development of novel therapeutic agents. Researchers have explored its utility as a building block for constructing heterocyclic scaffolds, which are prevalent in many bioactive molecules. The prop-2-enoate group, on the other hand, offers flexibility in chemical modifications, allowing for the introduction of various functional groups that can fine-tune the pharmacological properties of the final product.

One of the most compelling aspects of Methyl 3-(benzenesulfonyl)prop-2-enoate is its potential application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzenesulfonyl moiety is known to contribute to the anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the production of prostaglandins. This mechanism has been widely investigated and validated through numerous preclinical studies.

Furthermore, the compound has shown promise in the development of kinase inhibitors, which are essential for treating various types of cancer and inflammatory diseases. The structural features of Methyl 3-(benzenesulfonyl)prop-2-enoate allow it to interact with specific amino acid residues on kinase proteins, thereby disrupting their activity. This interaction has been observed to lead to significant reductions in tumor growth and inflammation in preclinical models.

The synthesis of Methyl 3-(benzenesulfonyl)prop-2-enoate involves a series of well-established organic reactions, including esterification and sulfonylation. These reactions are typically performed under controlled conditions to ensure high yields and purity. The use of advanced catalytic systems has further improved the efficiency of these processes, making it feasible to produce large quantities of the compound for industrial applications.

In addition to its pharmaceutical applications, Methyl 3-(benzenesulfonyl)prop-2-enoate has found utility in materials science. Its unique chemical properties make it an excellent candidate for developing novel polymers and coatings that exhibit enhanced durability and resistance to environmental degradation. These materials have potential applications in industries ranging from automotive to aerospace.

The growing interest in Methyl 3-(benzenesulfonyl)prop-2-enoate has led to several innovative research initiatives aimed at expanding its applications. For instance, scientists are exploring its use as a ligand in transition metal-catalyzed reactions, where it can facilitate the formation of complex organic molecules with high precision. This approach has opened up new avenues for synthetic organic chemistry and has enabled the rapid discovery of novel compounds with therapeutic potential.

Another area of research focuses on using Methyl 3-(benzenesulfonyl)prop-2-enoate as a precursor for designing bioconjugates. These conjugates combine the advantages of small molecule drugs with those of biologics, such as antibodies or peptides, to create more effective therapeutic agents. The benzenesulfonyl group provides a suitable site for conjugation, allowing for the creation of hybrid molecules that can target specific disease pathways with high selectivity.

The safety profile of Methyl 3-(benzenesulfonyl)prop-2-enoate has been thoroughly evaluated through extensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at relevant concentrations, making it suitable for further development into clinical candidates. However, as with any chemical entity used in pharmaceutical research, careful consideration must be given to its potential side effects and interactions with other drugs.

In conclusion, Methyl 3-(benzenesulfonyl)prop-2-enoate (CAS No: 63068-63-3) is a versatile compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable tool for drug discovery and material development, while its well-documented chemical properties ensure its continued relevance in ongoing research efforts. As scientific understanding advances, it is likely that new applications for this compound will continue to emerge, further solidifying its importance in modern chemistry.

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